1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

説明

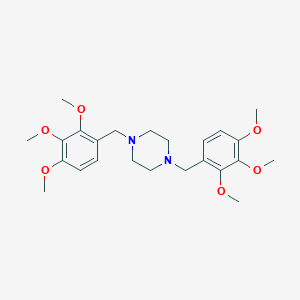

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C24H34N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as Hexametazidine, is an impurity of Trimetazidine . Trimetazidine is a cardiac drug used as an anti-ischemic agent .

Mode of Action

It is known to protect the myocardium from injury by ischemia and reperfusion .

Biochemical Pathways

Trimetazidine, the parent compound, is known to act on cellular energy metabolism, specifically the metabolism of fatty acids and glucose .

Pharmacokinetics

The compound is slightly soluble in chloroform and methanol when heated . It is stored under inert atmosphere at -20°C due to its hygroscopic nature .

Result of Action

The result of the action of this compound is the protection of the myocardium from injury caused by ischemia and reperfusion . This suggests that it may have a role in managing conditions related to heart disease.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and requires storage under an inert atmosphere . Additionally, its solubility in different solvents may affect its bioavailability and efficacy .

生物活性

1,4-Bis(2,3,4-trimethoxybenzyl)piperazine, also known as Trimetazidine Impurity B, is a piperazine derivative notable for its unique structure and potential pharmacological applications. This compound has been primarily studied for its biological activity as a calcium channel blocker and its implications in various therapeutic contexts, particularly in cardiovascular and neurological research.

- Molecular Formula : C24H34N2O6

- Molecular Weight : 446.54 g/mol

- CAS Number : 1257-19-8

- Solubility : Soluble in methanol and other organic solvents.

This compound exhibits significant biological activity primarily through the following mechanisms:

- Calcium Channel Blockade : It interacts with N-type calcium channels, which are critical in regulating neurotransmitter release and neuronal excitability. This action suggests potential therapeutic benefits in managing chronic pain and neurological disorders.

- Vasodilation : Similar to its parent compound trimetazidine, it may enhance energy metabolism in cells exposed to hypoxia or ischemia by preserving ATP levels .

Biological Activity Studies

Research indicates that this compound has been evaluated for various biological activities:

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Research : A study explored the effects of this compound on neuronal cultures subjected to hypoxic conditions. The results indicated a significant reduction in cell death compared to control groups, suggesting its protective role against ischemic injury.

- Cardiovascular Applications : In cardiovascular studies, the compound demonstrated vasodilatory effects that could be beneficial in treating conditions such as angina pectoris. The mechanism was linked to its ability to enhance endothelial function and improve blood flow dynamics .

Table 2: Comparison of Piperazine Derivatives

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| 1-(2,3-dimethoxybenzyl)piperazine | Piperazine derivative | Fewer methoxy groups; different biological activity |

| 1-(3-methoxybenzyl)piperazine | Piperazine derivative | Variation in substitution pattern |

| 1-(phenyl)piperazine | Piperazine derivative | Simple phenyl group; less complex interactions |

The dual trimethoxy substitution in this compound enhances its lipophilicity and potentially increases its efficacy compared to these similar compounds.

科学的研究の応用

Scientific Research Applications

- Pharmacological Research:

-

Neuropharmacology:

- The compound has been investigated for its effects on neurotransmitter release and neuronal excitability due to its calcium channel blocking properties. These characteristics make it a candidate for further research in neuropharmacology.

- Impurity Reference Standards:

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

-

Calcium Channel Blocker Studies:

Research has demonstrated that this compound effectively inhibits N-type calcium channels involved in pain pathways. This property is being explored for its potential in developing new analgesic therapies . -

Synthesis Techniques:

Various synthesis methods have been documented that ensure high yields and purity of the compound. For instance, traditional methods utilizing hydrogenation catalysts have been optimized to enhance efficiency .

特性

IUPAC Name |

1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O6/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4/h7-10H,11-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYPCHFFOGTJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386830 | |

| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257-19-8 | |

| Record name | 1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS((2,3,4-TRIMETHOXYPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN4K7E3V8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。